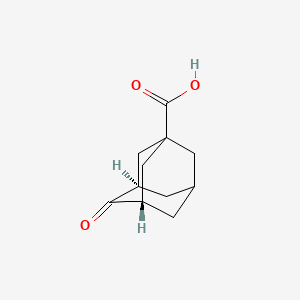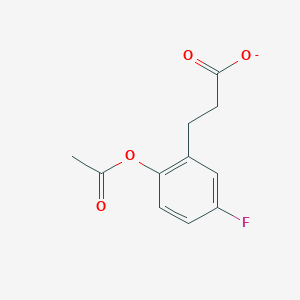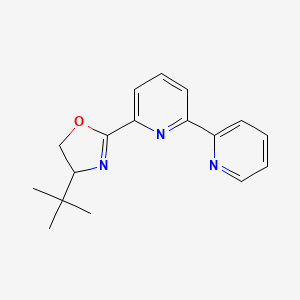
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is a chemical compound with the molecular formula C3H9O3PS. It is also known by other names such as Dimethylthiomethylphosphate and Methyl Phosphorothioate. This compound is characterized by the presence of three methyl groups attached to the phosphorothioic acid moiety, making it a unique ester derivative .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 typically involves the esterification of phosphorothioic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorothioic Acid+Methanol→O,O,S-Trimethyl Ester Phosphorothioic Acid-d3+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies related to enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt biochemical pathways and affect cellular functions. The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorodithioic Acid, O,O,S-Trimethyl Ester: Similar in structure but contains an additional sulfur atom.
O,O-Dimethyl S-Methyl Phosphorothioate: Similar ester derivative with different substitution patterns.
Uniqueness
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is unique due to its specific ester configuration and the presence of deuterium atoms, which can be useful in isotopic labeling studies. Its distinct chemical properties make it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C3H9O3PS |
|---|---|
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
trideuterio(dimethoxyphosphorylsulfanyl)methane |
InChI |
InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3/i3D3 |
InChI-Schlüssel |
WTUNGUOZHBRADH-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SP(=O)(OC)OC |
Kanonische SMILES |
COP(=O)(OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
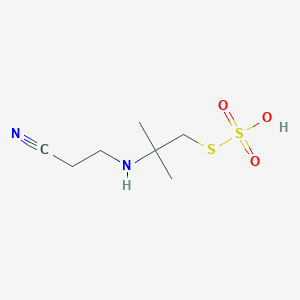
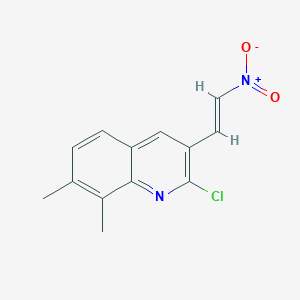
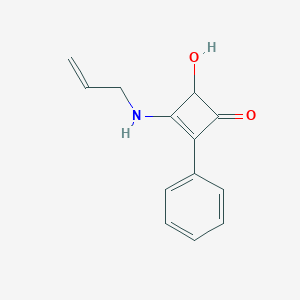
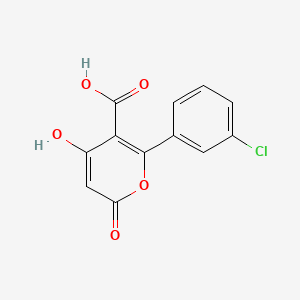
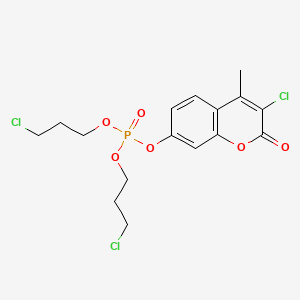
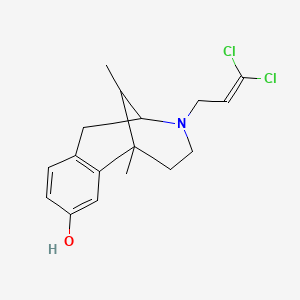
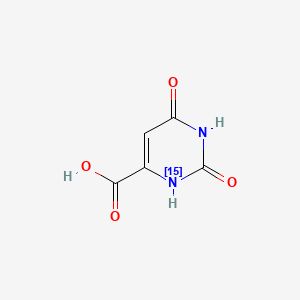
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
